9(10)-Dehydronandrolone

Descripción

Structural and Chemical Classification within Steroid Derivatives

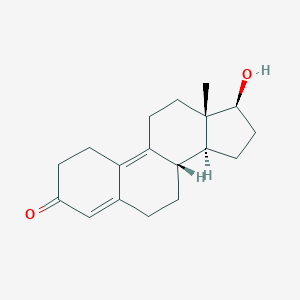

9(10)-Dehydronandrolone is classified as a synthetic estrane (B1239764) steroid and a derivative of nandrolone (B1676933) (19-nortestosterone). ontosight.aiwikipedia.org Its chemical structure is characterized by a tetracyclic core, typical of steroids, but with a distinctive feature: a conjugated diene system with double bonds at the C4-C5 and C9-C10 positions of the steroid nucleus. ontosight.ai This modification significantly influences its stereochemistry and electronic properties compared to its parent compound, nandrolone. The IUPAC name for this compound is (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one. nih.gov

Below is a table summarizing key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₈H₂₄O₂ |

| Molecular Weight | 272.39 g/mol |

| CAS Number | 6218-29-7 |

| Appearance | Slightly yellow to yellow crystalline powder |

| Melting Point | 190 °C |

| Solubility | Soluble in Methanol |

The data in this table is compiled from various chemical data sources. lookchem.comchemimpex.com

Significance as a Synthetic Intermediate in Steroid Chemistry

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of other complex steroids. acs.orgwesleyan.edu Its diene system allows for a variety of chemical transformations, enabling the introduction of new functional groups and modifications to the steroid core. nih.govnih.gov

One notable application is in the chemoenzymatic synthesis of Trenbolone, a potent anabolic steroid. acs.orgwesleyan.edu In this process, this compound can be hydroxylated at the C11α position by a P450 monooxygenase to form 11α-OH-9(10)-dehydronandrolone, which is a key intermediate that can then be chemically converted to Trenbolone. acs.orgwesleyan.edu

Furthermore, studies have shown that this compound can be a substrate for various enzymes, leading to the production of hydroxylated derivatives. For instance, the cytochrome P450 enzyme CYP109B1 has been shown to hydroxylate this compound, primarily at the 16β-position. nih.govfrontiersin.orgmdpi.com This regioselective hydroxylation demonstrates the potential for using this compound as a scaffold to generate a library of novel steroid derivatives with potentially unique biological activities.

The following table outlines some of the steroids that can be synthesized using this compound as a precursor.

| Precursor | Reaction Type | Resulting Compound |

| This compound | Chemoenzymatic (Hydroxylation and Dehydration) | Trenbolone |

| This compound | Enzymatic Hydroxylation (CYP109B1) | 16β-hydroxy-9(10)-dehydronandrolone |

This table summarizes synthetic pathways involving this compound as an intermediate. acs.orgwesleyan.edunih.govfrontiersin.orgmdpi.com

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6218-29-7 |

|---|---|

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(13S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1 |

Clave InChI |

PUQSDJZESAQGQS-HLYMMOCJSA-N |

SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES isomérico |

C[C@]12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

SMILES canónico |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2O |

Otros números CAS |

6218-29-7 |

Pictogramas |

Health Hazard |

Sinónimos |

17β-Hydroxyestra-4,9-dien-3-one; 3-Oxo-4,9-estradien-17β-ol; 17β-hydroxy-estra-4,9-dien-3-one; 4,9-Estradien-17β-ol-3-one; RU 3118 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 9 10 Dehydronandrolone and Its Derivatives

Chemosynthetic Pathways

Chemosynthetic approaches remain fundamental to the production of 9(10)-dehydronandrolone, relying on the stepwise construction and modification of the steroid nucleus through established and novel organic reactions.

Total Synthesis Approaches to the Steroid Nucleus

The total synthesis of the nandrolone (B1676933) core, from which this compound is derived, is a landmark achievement in organic chemistry. A pivotal strategy involves the Birch reduction, a powerful reaction for converting aromatic rings into dihydrobenzenes. wikipedia.org

A common and historically significant route starts from the methyl ether of estradiol (B170435). chemicalbook.com The key steps are:

Reduction of the A-ring: The aromatic A-ring of estradiol monomethyl ether is reduced using a solution of lithium in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgchemicalbook.com This reaction selectively reduces the aromatic ring to a non-conjugated diene (an enol ether).

Hydrolysis and Isomerization: The resulting enol ether is then hydrolyzed with acid. This step converts the enol ether into a ketone and concurrently shifts the position of a double bond to form the more thermodynamically stable α,β-unsaturated ketone system seen in the A-ring of nandrolone. chemicalbook.com

This foundational approach provides the essential 19-nortestosterone (nandrolone) skeleton, which serves as the immediate precursor for further modifications to introduce the 9(10)-double bond. wikipedia.org

Regioselective Oxidation and Reduction Reactions

Controlling the site of oxidation and reduction (regioselectivity) on the steroid skeleton is critical for synthesizing specific derivatives. The steroid nucleus has multiple reactive sites, and achieving selectivity is a significant chemical challenge. acs.orgrsc.org

Regioselective Oxidation:

Baeyer-Villiger Oxidation: This reaction can be used to convert steroidal ketones into lactones with high regioselectivity. For instance, using a BF3·Et2O/H2O2 system allows for the selective oxidation of D-ring ketones in estrone (B1671321) and androstane (B1237026) derivatives to form 17a-oxa-D-homosteroids. researchgate.net

Superoxide (B77818) Reactions: The oxidation of 3-keto steroids with potassium superoxide shows regioselectivity that is dependent on the enolate formed. Oxidation of a Δ²-enolate can lead to the cleavage of ring A. rsc.org

Catalytic Oxidation: Manganese porphyrin complexes have been developed as catalysts for the regioselective oxidation of steroid substrates. By incorporating metal-coordinating groups onto both the catalyst and the steroid, the oxidation can be directed to specific positions. nih.govresearchgate.net

Regioselective Reduction:

Enzymochemical Methods: Hydrolytic enzymes like lipases can be used for the regioselective acylation of hydroxyl groups on a steroid. This protects a specific hydroxyl group, allowing for the chemical oxidation or reduction of other unprotected hydroxyls. The protecting acyl group can then be removed, achieving a net regioselective transformation. acs.org

Table 1: Examples of Regioselective Reactions in Steroid Synthesis

| Reaction Type | Reagent/Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | BF3·Et2O/H2O2 | D-ring ketones (e.g., estrone derivatives) | Regioselective formation of 17a-oxa-D-homosteroids | researchgate.net |

| Hydroxylation | Manganese porphyrin complex with Cu2+ | Steroids with auxiliary coordinating groups | Site-specific hydroxylation (e.g., at C-17, C-16, C-6) | nih.govresearchgate.net |

| Acylation (Protection) | Lipase | Dihydroxy steroids | Regioselective esterification of one hydroxyl group | acs.org |

| Oxidation | Potassium superoxide | 3-keto steroids | Regioselective cleavage of ring A | rsc.org |

Strategic Modification of Steroidal Precursors

The synthesis of this compound itself requires the specific introduction of a double bond between carbons 9 and 10 of the nandrolone nucleus. This is typically achieved through a dehydrogenation reaction on an appropriate precursor. While the exact industrial synthesis protocols are often proprietary, the chemical literature points towards multi-step chemical processes.

A key derivative of this compound is Trenbolone, which contains an additional double bond at C11. A patented process describes the preparation of Trenbolone from this compound (DHN) as the starting material, highlighting the latter's role as a crucial intermediate. google.com This conversion involves a dehydrogenation step to introduce the C11-C12 double bond.

Biocatalytic and Chemoenzymatic Synthesis

To overcome the challenges of regioselectivity and stereoselectivity in traditional chemical synthesis, researchers have turned to biocatalysis. cip.com.cn Chemoenzymatic strategies, which combine the flexibility of chemical reactions with the precision of enzymes, offer powerful and sustainable alternatives for producing complex steroids like this compound derivatives. researchgate.netresearchgate.net

Enzyme Engineering for Steroid Biotransformations

The effectiveness of biocatalysis can be significantly enhanced through enzyme engineering. By modifying the structure of an enzyme, its activity, stability, and selectivity towards a specific steroid substrate can be improved. researchgate.netresearchgate.net

Recent advances have leveraged bioinformatics and computational design to engineer enzymes for specific steroid transformations. acs.orgfigshare.com For example, a P450 monooxygenase was computationally designed to be highly active and selective for the C11-hydroxylation of estra-4,9-diene-3,17-dione (B195082). acs.orgfigshare.comconsensus.app Molecular dynamics simulations were instrumental in understanding how water molecules within the enzyme's active site influence substrate recognition and the precise targeting of the hydroxylation reaction. acs.orgfigshare.com This engineered enzyme became a key component in a highly efficient chemoenzymatic route to Trenbolone, a derivative of this compound. acs.orgfigshare.comwesleyan.edu

Cytochrome P450 Monooxygenase-Mediated Hydroxylation

Cytochrome P450 (CYP) monooxygenases are a versatile class of heme-containing enzymes capable of hydroxylating non-activated carbon atoms in a highly regio- and stereospecific manner. nih.govjmb.or.kr This makes them ideal biocatalysts for the functionalization of the steroid core, a critical step in the synthesis of many steroidal drugs. frontiersin.org

Research has shown that various P450 enzymes can hydroxylate this compound and its precursors at different positions:

CYP109B1: This enzyme from the CYP109 family has been shown to hydroxylate this compound. Interestingly, while it hydroxylates other testosterone (B1683101) derivatives primarily at the 15β-position, its selectivity shifts to the 16β-position for this compound. frontiersin.orgresearchgate.net

Engineered P450s: In a novel chemoenzymatic strategy, a computationally designed P450 monooxygenase was used to catalyze the C11-hydroxylation of estra-4,9-diene-3,17-dione. The product, 11α-OH-9(10)-dehydronandrolone, is a direct intermediate that can be chemically dehydrated to yield Trenbolone. acs.orgfigshare.com This two-step process, involving a biocatalytic hydroxylation followed by a chemical dehydration, enables the synthesis of the final product on a gram scale with high yields. acs.orgfigshare.comconsensus.app

Table 2: Cytochrome P450-Mediated Hydroxylation of this compound and Related Precursors

| Enzyme | Substrate | Key Product | Significance | Reference |

|---|---|---|---|---|

| CYP109B1 | This compound | 16β-Hydroxy-9(10)-dehydronandrolone | Demonstrates regioselectivity shift for this substrate. | frontiersin.orgresearchgate.net |

| Computationally Designed P450 | Estra-4,9-diene-3,17-dione | 11α-OH-9(10)-dehydronandrolone | Key intermediate in a highly efficient chemoenzymatic synthesis of Trenbolone. | acs.orgfigshare.com |

| CYP154C3 | Nandrolone | 16α-Hydroxynandrolone | Shows high regio- and stereospecificity for the D-ring of various steroids. | nih.gov |

Stereoselective and Regioselective Biocatalysis

Biocatalysis offers a powerful tool for the precise and selective functionalization of steroid scaffolds, overcoming challenges often encountered in traditional chemical synthesis. rsc.org In the context of this compound, enzymatic transformations, particularly those involving cytochrome P450 (P450) monooxygenases, have been a key focus of research for achieving high stereoselectivity and regioselectivity. rsc.orgacs.org These enzymes are capable of catalyzing the functionalization of non-activated C-H bonds under mild conditions, a reaction that is notoriously difficult to control with conventional chemical methods. frontiersin.orgfrontiersin.org

A notable example is the hydroxylation of this compound using the cytochrome P450 enzyme CYP109B1. frontiersin.orgresearchgate.netnih.govnih.gov Research has demonstrated that while CYP109B1 typically hydroxylates testosterone derivatives at the 15β-position, its selectivity shifts when this compound is the substrate. frontiersin.orgresearchgate.netnih.govnih.gov In this specific case, the enzyme preferentially catalyzes hydroxylation at the 16β-position. frontiersin.orgresearchgate.netnih.govnih.gov This shift in regioselectivity highlights the subtle influence of the substrate's structure on the enzyme's active site and catalytic outcome.

Studies have shown that this compound is, in fact, the most preferred substrate for CYP109B1 in terms of catalytic activity, exhibiting the highest catalytic performance (kcat/Km) among several tested testosterone derivatives. frontiersin.org The whole-cell biotransformation of this compound by recombinant E. coli expressing CYP109B1 and an appropriate redox partner system has been shown to be highly efficient. frontiersin.orgnih.gov For instance, using a system with ferredoxin reductase (Fdr_0978) and ferredoxin (Fdx_1499) from Synechococcus elongates, CYP109B1 demonstrates excellent activity towards this compound. frontiersin.orgnih.govnih.gov

Furthermore, biocatalysis plays a crucial role in the synthesis of precursors for other significant steroids. acs.org For example, the chemoenzymatic synthesis of Trenbolone, a potent anabolic steroid, utilizes an intermediate derived from the this compound scaffold. acs.orgacs.orgacs.org This process involves a biocatalytic one-pot C11-hydroxylation and 17β-ketoreduction to produce 11α-OH-9(10)-dehydronandrolone. rsc.orgacs.org This demonstrates how biocatalysis enables the creation of specific, functionalized derivatives that are key building blocks for further synthesis. acs.org

| Enzyme System | Substrate | Major Product | Regioselectivity | Catalytic Performance (kcat/Km) | Reference |

|---|---|---|---|---|---|

| CYP109B1 with Fdr_0978/Fdx_1499 redox pair | This compound | 16β-Hydroxy-9(10)-dehydronandrolone | Shifted to 16β | 7.2 × 10⁴ M⁻¹ min⁻¹ | frontiersin.org |

| CYP109B1 with Fdr_0978/Fdx_1499 redox pair | Testosterone | 15β-Hydroxytestosterone | 73% 15β-selectivity | Data not specified | nih.govnih.gov |

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a critical step in both the analysis and the synthesis of novel compounds from a parent molecule like this compound. It involves chemically modifying the compound to enhance its properties for a specific application, be it for improved detection in analytical instruments or for creating new analogs with altered biological activity.

Derivatization for Enhanced Analytical Detection

The analysis of anabolic steroids, including this compound, frequently relies on gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov However, direct analysis of these steroids is often challenging due to their low volatility and potential for thermal degradation. researchgate.net Derivatization is employed to overcome these limitations by converting the analytes into more volatile and thermally stable forms. researchgate.netnih.gov

The most common derivatization technique for steroids is silylation, which involves replacing the active hydrogen in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are widely used for this purpose. nih.gov For steroids with sterically hindered hydroxyl groups or those that are difficult to derivatize, catalysts like trimethylchlorosilane (TMCS) or trimethyliodosilane (TMSI) can be added to the reagent mixture to drive the reaction to completion. researchgate.netnih.gov The resulting TMS derivatives of this compound exhibit improved chromatographic peak shape and are more amenable to GC-MS analysis. researchgate.net

This process not only enhances chromatographic performance but also aids in structural characterization, as the mass spectra of the derivatives often provide clear and interpretable fragmentation patterns. researchgate.netnih.gov While derivatization is a prerequisite for GC-MS, for liquid chromatography-mass spectrometry (LC-MS) analysis, it is not always necessary. For instance, this compound can be analyzed by HPLC with UV detection, typically at a wavelength of 310 nm. doi.org

| Reagent | Abbreviation | Purpose | Reference |

|---|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms TMS derivatives to increase volatility and thermal stability. | researchgate.netnih.gov |

| N,O-bis(trimethylsilyl)-trifluoroacetamide | BSTFA | Another common silylating agent for hydroxyl groups. | nih.govfda.gov |

| Trimethyliodosilane | TMSI | Used as a catalyst with silylating agents for hindered hydroxyls. | researchgate.netnih.gov |

Synthetic Derivatization for Analog Preparation

This compound serves as a valuable starting material, or intermediate, for the synthesis of other biologically active steroid analogs. lookchem.comgoogle.com Chemical modifications of its structure can lead to compounds with different potencies and properties.

A prime example of synthetic derivatization is the preparation of Trenbolone from a precursor that is first converted to a this compound derivative. acs.org The synthesis can start from estra-4,9-diene-3,17-dione, which is then subjected to chemoenzymatic C11-hydroxylation and 17β-ketoreduction to yield 11α-OH-9(10)-dehydronandrolone. rsc.orgacs.org This hydroxylated derivative is a key intermediate. The subsequent chemical step involves dehydration to introduce a new double bond at the C11-C12 position, resulting in the final product, Trenbolone. acs.org This multi-step process, which hinges on the initial derivatization (hydroxylation) of the this compound scaffold, showcases a powerful strategy for creating potent steroid analogs that would be difficult to synthesize directly. acs.org This highlights how derivatization is not just for analysis but is a fundamental strategy in medicinal and synthetic chemistry for generating molecular diversity and developing new compounds. researchgate.net

Metabolic Pathways and Biotransformations of 9 10 Dehydronandrolone

In Vitro Metabolic Investigations

In vitro studies using liver homogenates, microsomes, and S9 fractions are crucial for elucidating the primary metabolic routes of xenobiotics like 9(10)-Dehydronandrolone. These systems contain a rich milieu of metabolic enzymes responsible for biotransformation.

The metabolism of this compound is expected to proceed through several key enzymatic pathways. The primary reactions involve the reduction of the A-ring and hydroxylation at various positions on the steroid skeleton.

Based on studies of analogous compounds, the enzymatic hydrogenation of the Δ4-double bond in 4,9-diene-3-oxo steroids is a critical step. However, the presence of the Δ9-double bond can hinder this reaction in vitro. When it does occur, the reduction of the 3-oxo group to a 3-hydroxy group is a common biotransformation. This can result in the formation of various stereoisomers.

Hydroxylation, another major Phase I pathway, is primarily mediated by cytochrome P450 enzymes. This can occur at multiple positions on the steroid molecule, leading to a variety of hydroxylated metabolites.

Through the use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, several metabolic intermediates can be identified. For structurally related compounds like dienogest (B1670515), a dihydro metabolite, where the 3-oxo group is reduced to a hydroxyl group, has been isolated in small amounts from in vitro incubations with rabbit liver homogenate nih.gov.

Further biotransformation can lead to tetrahydro metabolites. For instance, a major metabolite of dienogest identified in vivo is the tetrahydro metabolite 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol nih.gov. By analogy, this compound would be expected to form corresponding tetrahydro metabolites. Other potential metabolic reactions include aromatization of the A-ring and the formation of compounds with a Δ5(10),9(11)-diene structure.

Table 1: Predicted In Vitro Metabolites of this compound

| Metabolite Type | Predicted Structure | Biotransformation Reaction |

|---|---|---|

| Dihydro metabolite | 3-hydroxy-9(10)-dehydronandrolone | Reduction of 3-oxo group |

| Tetrahydro metabolite | 3,17-dihydroxy-5α-estr-9-ene | Hydrogenation of Δ4-double bond and reduction of 3-oxo group |

| Hydroxylated metabolite | Hydroxy-9(10)-dehydronandrolone | Hydroxylation at various positions |

In Vivo Metabolomics in Animal Models

In vivo studies in animal models, such as rabbits and rats, provide a more comprehensive understanding of the metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion.

In animal models, this compound is expected to undergo extensive biotransformation. Studies on the related compound dienogest in female rabbits revealed a significant difference between the composition of urinary and biliary metabolite patterns nih.gov. Urinary metabolite patterns were dominated by more polar metabolites, while bile contained a prevalent metabolite of medium polarity nih.gov.

The major in vivo metabolite of dienogest in rabbits was identified as 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol nih.gov. This suggests that in vivo, the 4,9-dien-3-oxo structure is effectively hydrogenated to a 5αH-9-ene metabolite nih.gov. Therefore, it is highly probable that this compound follows a similar pathway, resulting in the formation of 5α-estr-9-ene-3β,17β-diol as a major metabolite.

In addition to hydrogenation, a variety of other biotransformation reactions have been observed for dienogest in rabbits, including hydroxylation at different positions, aromatization of ring A, and the formation of compounds with a 5(10),9(11)-diene structure thieme-connect.com. These reactions often occur simultaneously, leading to a complex spectrum of metabolites.

The distribution and metabolism of steroids can be tissue-specific. Following administration, the parent compound and its metabolites are distributed throughout the body. The liver is the primary site of metabolism, but other tissues can also contribute to biotransformation.

Analysis of dienogest metabolites in rabbits has shown a complex pattern in urine, bile, and plasma thieme-connect.com. The metabolites are typically present as both unconjugated (free) steroids and as glucuronide and sulfate (B86663) conjugates, which are the products of Phase II metabolism. The characterization of these metabolites from different biological matrices provides a detailed picture of the metabolic fate of the compound. While specific tissue distribution data for this compound is not available, it is expected to follow the general pattern of anabolic steroids, with distribution to various tissues and primary metabolism in the liver before excretion.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dienogest |

| 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one |

| 17α-cyanomethyl-5α-estr-9-en-3β,17β-diol |

| 5α-estr-9-ene-3β,17β-diol |

| 3-hydroxy-9(10)-dehydronandrolone |

| 3,17-dihydroxy-5α-estr-9-ene |

Molecular Mechanisms of Interaction and Biochemical Signal Transduction

Receptor Binding Characteristics

The initial step in the mechanism of action for 9(10)-Dehydronandrolone involves its binding to specific intracellular receptors.

This compound is known to function as a ligand for the androgen receptor (AR). lookchem.comchemimpex.com Its binding to the AR is a critical determinant of its anabolic (muscle-building) and androgenic (masculinizing) activities. ontosight.aichemimpex.com The introduction of the 4,9-diene system in its steroid nucleus distinguishes it from other nandrolone (B1676933) derivatives and is thought to alter its interaction with the AR, potentially leading to a more favorable anabolic-to-androgenic ratio. ontosight.aichemimpex.com While specific quantitative binding affinity data for this compound across a range of steroid receptors is not extensively detailed in the available literature, it is recognized as a potent anabolic steroid whose unique structure facilitates effective binding to androgen receptors. chemimpex.com

For context, the binding affinities of its parent compound, nandrolone, and its metabolites to the androgen receptor have been studied. Nandrolone itself shows a high affinity for the androgen receptor, which is modulated by enzymatic action in target tissues. For instance, its 5α-reduced metabolite, 5α-dihydronandrolone (DHN), is a much weaker agonist of the androgen receptor, which is believed to contribute to nandrolone's favorable ratio of anabolic to androgenic effects. wikipedia.org

Table 1: Relative Binding Affinities of Nandrolone and Related Steroids to the Androgen Receptor This table provides context on related compounds, as specific comparative data for this compound is limited.

| Compound | Relative Affinity for Rat AR (%) | Relative Affinity for Human AR (%) |

|---|---|---|

| Testosterone (B1683101) | 38 | 38 |

| 5α-Dihydrotestosterone | 77 | 100 |

| Nandrolone | 75 | 92 |

| 5α-Dihydronandrolone | 35 | 50 |

Source: Adapted from data on nandrolone and its metabolites. wikipedia.org

The interaction between this compound and the androgen receptor follows the general mechanism for steroid hormone action. As a lipophilic molecule, this compound can diffuse across the cell membrane to enter the cytoplasm. lubio.ch There, it binds to the ligand-binding domain (LBD) of the androgen receptor, which, in its unbound state, is typically part of a large multiprotein complex including heat shock proteins (HSPs). lubio.ch

This binding event induces a significant conformational change in the receptor protein. nih.gov This change leads to the dissociation of the heat shock proteins, the formation of a stable ligand-receptor complex, and the exposure of the receptor's DNA-binding domain (DBD). lubio.ch The activated ligand-receptor complexes then typically dimerize, forming homodimers that are competent for nuclear translocation and subsequent genomic activity. lubio.chnih.gov This process of ligand binding and complex formation is a crucial step that translates the chemical signal of the steroid into a cellular response. nih.govfrontiersin.org

Modulation of Intracellular Signaling Pathways

Following receptor binding, this compound can influence cellular function through both genomic and non-genomic pathways.

The primary mechanism of action for anabolic steroids is the modulation of gene expression. The activated this compound-AR complex translocates into the cell nucleus, where it functions as a transcription factor. lubio.chembo.org The DNA-binding domain of the AR dimer recognizes and binds to specific DNA sequences known as hormone response elements (HREs) or androgen response elements (AREs) located in the promoter or enhancer regions of target genes. nih.gov

Upon binding to DNA, the receptor complex recruits a host of co-regulator proteins (co-activators or co-repressors) and the general transcriptional machinery. nih.gov This assembly of proteins modifies chromatin structure and initiates or suppresses the transcription of specific genes into messenger RNA (mRNA). The subsequent translation of these mRNAs into proteins is what ultimately produces the physiological effects associated with the steroid, such as increased protein synthesis in muscle cells, which contributes to its anabolic activity. researchgate.net This genomic signaling pathway is fundamental to the effects of steroids on development, metabolism, and reproduction. nih.gov

In addition to the classical genomic pathway that involves gene transcription, androgens can also trigger rapid cellular effects that are independent of transcription. nih.gov These non-genomic actions are initiated within seconds to minutes and are often mediated by receptors located at the cell membrane or through interactions with intracellular signaling components. nih.govmdpi.com

General mechanisms for non-genomic androgen action include the rapid modulation of intracellular ion concentrations, particularly calcium ([Ca2+]i), and the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov These rapid signals can be initiated by membrane-associated androgen receptors (mARs) that are distinct from the classical nuclear AR, or potentially by a subpopulation of classical ARs located near the cell membrane. nih.gov The activation of these pathways can lead to rapid physiological responses, such as changes in vascular tone or cellular excitability. nih.gov While these non-genomic mechanisms have been described for androgens in general, specific research detailing the non-genomic effects of this compound is not extensively available.

Enzymatic Interactions and Bioconversion Processes

This compound is a substrate for various enzymes, leading to its biotransformation into different metabolites. These enzymatic interactions are crucial for both its activity and its use as a precursor in the synthesis of other steroids. Cytochrome P450 (CYP) monooxygenases, a superfamily of enzymes involved in steroid metabolism, play a significant role in the bioconversion of this compound. nih.govzsmu.edu.ua

Research has shown that the enzyme CYP109B1 can hydroxylate this compound. nih.govnih.govmdpi.com Interestingly, the regioselectivity of this reaction is different compared to other testosterone derivatives. While CYP109B1 primarily produces 15β-hydroxylated products from testosterone and nandrolone, its interaction with this compound results in a shift of selectivity, yielding the 16β-hydroxylated steroid as the main product. nih.govnih.govmdpi.com Molecular docking studies suggest that the conformation of this compound within the enzyme's active site places the C16 carbon atom in close proximity to the reactive heme oxygen, favoring hydroxylation at this position. nih.gov

Furthermore, this compound serves as a key intermediate in chemoenzymatic synthesis strategies. For instance, the compound 11α-OH-9(10)-dehydronandrolone is generated via biocatalytic C11-hydroxylation and can then be chemically converted to more potent steroids like Trenbolone. acs.orgacs.orgacs.orgacs.org

Table 2: Enzymatic Hydroxylation of this compound by CYP109B1

| Enzyme | Substrate | Primary Product | Secondary Product | Product Yield (%) |

|---|---|---|---|---|

| CYP109B1 | This compound | 16β-hydroxy-9(10)-dehydronandrolone | 15β-hydroxy-9(10)-dehydronandrolone | 55% (16β), 29% (15β) |

| CYP109B1 | Nandrolone | 15β-hydroxynandrolone | 16β-hydroxynandrolone | Not specified, but 15β is major |

| CYP109B1 | Testosterone | 15β-hydroxytestosterone | - | 79% conversion, 73% selectivity |

Source: Data compiled from studies on CYP109B1 activity. nih.govnih.govmdpi.com

Interaction with Hydroxylase Enzymes (e.g., CYP109B1)

This compound serves as a substrate for certain hydroxylase enzymes, particularly cytochrome P450s, which are a vast family of enzymes responsible for metabolizing a wide array of compounds. The interaction with CYP109B1, a versatile bacterial cytochrome P450, has been a subject of specific research, revealing unique metabolic pathways. wiley-vch.dechemimpex.comiupac.orgresearchgate.net

CYP109B1, originating from Bacillus subtilis, demonstrates notable regio- and stereoselectivity when hydroxylating steroids. nih.gov While it typically hydroxylates testosterone and its derivatives at the 15β-position, its interaction with this compound results in a significant shift in this selectivity. chemimpex.comresearchgate.netwikipedia.org

Detailed studies have shown that the whole-cell biotransformation of this compound by recombinant E. coli expressing CYP109B1 yields two primary products. researchgate.net The major product is the 16β-hydroxylated form of this compound, with a yield of 55%. nih.gov A secondary, minor product is the 15β-hydroxylated version, formed with a 29% yield. nih.gov This is a distinct outcome compared to the hydroxylation of nandrolone by the same enzyme, which primarily produces 15β-hydroxylated nandrolone. nih.gov

Computational docking studies have been employed to elucidate the reason for this shift in regioselectivity. The analysis of the docked conformation of this compound within the active site of CYP109B1 provides a theoretical basis for the observed preference for 16β-hydroxylation. researchgate.netnih.gov This enzymatic modification highlights the potential for generating novel steroid derivatives through biocatalysis. rsc.org

Table 1: Regio- and Stereoselective Hydroxylation of Steroids by CYP109B1

| Substrate | Major Product(s) | Product Yield (%) | Reference |

|---|---|---|---|

| Testosterone | 15β-hydroxytestosterone | 73% | researchgate.net |

| Nandrolone | 15β-hydroxynandrolone 16β-hydroxynandrolone | Main product 29% | nih.gov |

| Boldenone | 15β-hydroxyboldenone | 70% | nih.gov |

| This compound | 16β-hydroxy-9(10)-dehydronandrolone 15β-hydroxy-9(10)-dehydronandrolone | 55% 29% | nih.gov |

Impact on Endogenous Steroidogenesis Enzymes

The process of steroidogenesis involves a cascade of enzymatic reactions that convert cholesterol into various steroid hormones. frontiersin.orgdrugs.com Key enzymes in this pathway include those in the cytochrome P450 family (e.g., CYP11A1, CYP17A1, CYP19A1/aromatase) and hydroxysteroid dehydrogenases (e.g., 3β-HSD, 17β-HSD). iupac.orgfrontiersin.orguniprot.org

While this compound is known to be an anabolic steroid that interacts with the androgen receptor, specific research detailing its direct inhibitory or modulatory impact on the activity of key endogenous steroidogenesis enzymes is limited. chemimpex.com As a synthetic derivative of nandrolone, its metabolism may involve enzymes that act on its parent compound. For instance, nandrolone is metabolized by 5α-reductase to 5α-dihydronandrolone, a much weaker androgen, which contributes to nandrolone's favorable anabolic-to-androgenic ratio. wikipedia.orgwikipedia.org However, studies specifically investigating whether this compound inhibits 5α-reductase or other crucial enzymes like aromatase are not extensively available in the reviewed literature. nih.govmdpi.com

Some research indicates that this compound can serve as a substrate for certain steroidogenic enzymes in a synthetic context. For example, it is used as an intermediate in the chemoenzymatic synthesis of other steroids, a process that can involve enzymes like 17-ketosteroid reductase. rsc.org This demonstrates an interaction but does not define a broader impact on the entire endogenous steroidogenic pathway.

Further investigation is required to fully characterize the direct effects of this compound on the expression and activity of the suite of enzymes responsible for the biosynthesis of endogenous steroid hormones.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for separating complex mixtures. In the context of steroid analysis, its primary role is to isolate target analytes like 9(10)-Dehydronandrolone from interfering substances present in the sample matrix, ensuring that the subsequent detection is accurate and reliable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like steroids. bjbms.org The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com For steroid analysis, reversed-phase HPLC is the most common mode. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol. nih.govsielc.com Steroids are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. The use of sub-2 micron particle columns in ultra-high performance liquid chromatography (UHPLC) can significantly enhance separation efficiency and reduce analysis time. nih.gov

Table 1: Illustrative HPLC Parameters for Steroid Separation This table provides example conditions often used for the separation of nandrolone (B1676933) and related steroids.

| Parameter | Condition |

| Column | C18 (Octadecylsilane), e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.com |

| Flow Rate | 0.8 - 1.0 mL/min ugm.ac.id |

| Column Temperature | 25-40 °C nih.gov |

| Injection Volume | 5-20 µL ugm.ac.id |

| Detector | UV (at ~240 nm) or Mass Spectrometer (MS) |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for steroid profiling, prized for its high resolving power, which allows for the separation of closely related isomers. core.ac.uk In GC, a gaseous mobile phase (carrier gas) transports the analytes through a capillary column containing a stationary phase. The separation is based on the compound's volatility and interaction with the stationary phase.

A critical step in the GC analysis of steroids is derivatization. nih.govresearchgate.net Steroids contain polar functional groups (hydroxyl and keto groups) that make them non-volatile. Chemical derivatization, typically by converting them into trimethylsilyl (B98337) (TMS) ethers, increases their volatility and thermal stability, making them suitable for GC analysis. nih.govresearchgate.net This process involves reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). dshs-koeln.de

Table 2: Typical GC Parameters for Steroid Analysis This table presents common conditions for analyzing derivatized nandrolone metabolites.

| Parameter | Condition |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), e.g., 30 m x 0.25 mm, 0.25 µm scielo.br |

| Carrier Gas | Helium or Hydrogen scielo.brwada-ama.org |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 150°C, ramped to 300-315°C scielo.brdshs-koeln.de |

| Derivatization | Trimethylsilylation (e.g., with MSTFA) nih.gov |

| Detector | Mass Spectrometer (MS) |

Optimization of Chromatographic Conditions for Steroid Analysis

Optimizing chromatographic conditions is crucial for achieving the desired separation (resolution), sensitivity, and speed of analysis. Key parameters that are adjusted include:

Mobile Phase Composition (HPLC): The ratio of organic solvent (acetonitrile or methanol) to water is adjusted in either an isocratic (constant composition) or gradient (changing composition) mode to fine-tune the separation of steroids with varying polarities. nih.gov Adding buffers or modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency for mass spectrometry detection. sielc.comresearchgate.net

Stationary Phase (HPLC & GC): While C18 is the workhorse for reversed-phase HPLC, other phases like C8 or phenyl columns can offer different selectivity. nih.gov In GC, the choice of a nonpolar (e.g., HP-5MS) or a more polar stationary phase depends on the specific separation required.

Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase. In HPLC, adjusting temperature can alter selectivity. nih.gov In GC, the temperature program (the rate of temperature increase) is a powerful tool for optimizing the separation of a wide range of analytes in a single run. scielo.br

Flow Rate: Optimizing the flow rate of the mobile phase can improve separation efficiency and reduce analysis time. ugm.ac.id Using shorter columns with smaller particles allows for faster analysis without sacrificing resolution. wada-ama.org

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in steroid analysis due to its exceptional sensitivity and specificity, allowing for both the identification of unknown compounds and the quantification of target analytes at very low concentrations. waters.com When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides definitive analytical results.

Tandem Mass Spectrometry (LC-MS/MS)

Tandem mass spectrometry (MS/MS) has become the gold standard for quantification in steroid analysis. nih.govbioscientifica.com An LC-MS/MS system involves coupling a liquid chromatograph to two mass spectrometers in series. nih.gov The first mass spectrometer selects a specific ion (the precursor ion) corresponding to the analyte of interest, such as this compound. This ion is then fragmented in a collision cell, and the resulting product ions are detected by the second mass spectrometer.

This process, often performed in Selected Reaction Monitoring (SRM) mode, is highly specific because it monitors a unique transition from a precursor ion to a product ion. nih.gov This specificity allows for accurate quantification even in complex biological matrices, as it minimizes interferences from other compounds. bioscientifica.comnih.gov The development of UHPLC-MS/MS methods allows for the simultaneous separation, screening, and confirmation of multiple steroids in a single, rapid analysis. nih.gov

Table 3: Example Precursor and Product Ions for Nandrolone Metabolite Analysis As a structural analog, this compound would be expected to have precursor ions and fragmentation patterns similar to those of nandrolone and its metabolites, such as 19-norandrosterone.

| Compound (as TMS derivative) | Precursor Ion (m/z) | Product Ions (m/z) |

| 19-Norandrosterone | 405 | 225, 169 dshs-koeln.de |

| 19-Noretiocholanolone | 405 | 225, 169 dshs-koeln.de |

Ionization Techniques and Fragmentation Analysis

The choice of ionization technique is critical for converting neutral steroid molecules into gas-phase ions for MS analysis.

For LC-MS:

Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules and steroid conjugates. researchgate.netnih.gov

Atmospheric Pressure Chemical Ionization (APCI): Generally provides better sensitivity for less polar molecules like many free steroids compared to ESI. researchgate.netallenpress.com

Atmospheric Pressure Photoionization (APPI): Has been shown to be significantly more sensitive than APCI for certain steroid compounds. researchgate.netallenpress.com

For GC-MS:

Electron Ionization (EI): A hard ionization technique that produces extensive and characteristic fragmentation patterns. These patterns serve as a "fingerprint" for compound identification and can be compared against spectral libraries. core.ac.uk

Fragmentation Analysis: The pattern of how a precursor ion breaks down into smaller product ions is determined by its chemical structure. For steroids like nandrolone and its derivatives, EI fragmentation often involves characteristic cleavages of the steroid rings. tandfonline.com For example, the analysis of TMS-derivatized 17-oxo steroids, such as metabolites of nandrolone, often shows characteristic fragment ions like m/z 169. dshs-koeln.de Studying these fragmentation pathways using tandem mass spectrometry is essential for the structural elucidation of new metabolites and for developing highly specific detection methods. dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique for the unambiguous structural elucidation of complex organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. This allows for the definitive confirmation of the steroidal backbone, the position of double bonds, and the stereochemistry of various functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different protons in the molecule. Key diagnostic signals would include:

Olefinic Proton: A singlet appearing in the downfield region, characteristic of the vinylic proton at C-4. In the analogue estra-4,9-diene-3,17-dione (B195082), this signal is observed at approximately 5.71 ppm. scholaris.ca

Methyl Protons: A sharp singlet corresponding to the three protons of the C-18 methyl group. For estra-4,9-diene-3,17-dione, this signal is found at around 1.03 ppm. scholaris.ca

H-17 Proton: In this compound, the proton attached to C-17, which bears the hydroxyl group, would be expected to appear as a multiplet. Its chemical shift would be significantly different from the corresponding protons in the 17-keto analogue due to the change in the electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For the structural confirmation of this compound, key signals would include:

Carbonyl Carbon: A signal in the far downfield region (around 199.6 ppm in the 17-keto analogue) corresponding to the C-3 carbonyl carbon. scholaris.ca

Olefinic Carbons: Signals for the double bond carbons at C-4, C-5, C-9, and C-10. In estra-4,9-diene-3,17-dione, the signals for the C-4/C-5 and C-9/C-10 double bonds are observed around 122.6 ppm, 156.5 ppm, 126.3 ppm, and 144.6 ppm, respectively. scholaris.ca

C-18 Methyl Carbon: An upfield signal representing the methyl carbon at C-18, observed at approximately 13.1 ppm in the dione (B5365651) analogue. scholaris.ca

C-17 Carbon: The chemical shift of the C-17 carbon would be a critical diagnostic marker. In estra-4,9-diene-3,17-dione, where C-17 is a carbonyl carbon, the signal appears at a significantly downfield position of 219.7 ppm. scholaris.ca For this compound, with a hydroxyl group at C-17, this signal would be shifted significantly upfield to a region typical for alcohol-bearing carbons.

Aliphatic Carbons: A series of signals in the upfield region corresponding to the remaining sp³ hybridized carbons of the steroid framework.

The detailed analysis of both ¹H and ¹³C NMR spectra, including the application of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the complete assignment of all proton and carbon signals, thereby providing unequivocal confirmation of the structure of this compound.

Detailed Research Findings

Research on the synthesis of estra-4,9-diene-3,17-dione has provided detailed NMR data for this closely related compound. A study reporting a three-step synthesis recorded the ¹H and ¹³C NMR spectra on a 600/150 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard. scholaris.ca

The reported ¹H NMR data for estra-4,9-diene-3,17-dione shows a characteristic singlet for the vinylic proton at 5.71 ppm. The protons of the C-18 methyl group appear as a singlet at 1.03 ppm. The remaining protons of the steroid skeleton produce a complex series of multiplets between 1.34 and 2.94 ppm. scholaris.ca

The ¹³C NMR spectrum of estra-4,9-diene-3,17-dione exhibits the C-17 carbonyl carbon at a chemical shift of 219.7 ppm and the C-3 carbonyl carbon at 199.6 ppm. The olefinic carbons are observed at 156.5 ppm (C-5), 144.6 ppm (C-10), 126.3 ppm (C-9), and 122.6 ppm (C-4). The C-18 methyl carbon resonates at 13.1 ppm. scholaris.ca

These detailed findings for the 17-keto analogue provide a robust framework for interpreting the NMR spectra of this compound and confirming its molecular structure.

| Compound Name |

| This compound |

| Estra-4,9-diene-3,17-dione |

| Nandrolone |

| Tetramethylsilane |

Interactive Data Table: ¹H NMR Data of Estra-4,9-diene-3,17-dione scholaris.ca

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 5.71 | s | 1H | H-4 |

| 2.87-2.94 | m | 2H | |

| 2.36-2.58 | m | 7H | |

| 2.11-2.19 | m | 2H | |

| 1.99-2.07 | m | 2H | |

| 1.92 | ddd, J = 13.2, 5.4, 1.8 Hz | 1H | |

| 1.61-1.69 | m | 1H | |

| 1.34-1.49 | m | 3H | |

| 1.03 | s | 3H | C-18 CH₃ |

Interactive Data Table: ¹³C NMR Data of Estra-4,9-diene-3,17-dione scholaris.ca

| Chemical Shift (ppm) | Carbon Assignment |

| 219.7 | C-17 |

| 199.6 | C-3 |

| 156.5 | C-5 |

| 144.6 | C-10 |

| 126.3 | C-9 |

| 122.6 | C-4 |

| 51.2 | |

| 47.5 | |

| 38.7 | |

| 37.0 | |

| 35.8 | |

| 31.4 | |

| 30.6 | |

| 26.5 | |

| 25.8 | |

| 25.1 | |

| 21.9 | |

| 13.1 | C-18 |

Theoretical and Computational Studies of 9 10 Dehydronandrolone

Molecular Docking and Binding Site Analysis

No molecular docking studies specifically investigating the binding of 9(10)-Dehydronandrolone to any protein target have been found in the searched scientific literature. Consequently, there is no data available on its binding affinity, preferred binding sites, or key molecular interactions with any biological target.

Molecular Dynamics Simulations

There are no published molecular dynamics simulation studies focused on this compound.

Without molecular dynamics simulation data, the conformational landscape and flexibility of this compound in a biological environment remain uncharacterized.

The influence of solvent on the potential interactions between this compound and any enzyme has not been computationally explored and reported.

Quantum Chemical Calculations

No quantum chemical calculations for this compound have been identified in the public scientific record.

There is no available data on the reaction energy profiles or the structures of transition states for any chemical transformation involving this compound.

Computational predictions regarding the regio- and stereoselectivity of reactions involving this compound are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. In the context of steroids like this compound, QSAR studies are instrumental in predicting their binding affinities to various receptors, such as the androgen receptor (AR), and understanding the structural features that govern these interactions. These models are crucial in the rational design of new steroids with desired activities and in screening large libraries of compounds for potential therapeutic candidates.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, statistical models can be built to predict the activity of new or untested compounds.

Methodology of QSAR Modeling for this compound:

A typical QSAR study for this compound and related steroids would involve the following steps:

Data Set Selection: A dataset of structurally diverse steroids with experimentally determined binding affinities for a specific receptor (e.g., the androgen receptor) is compiled. This set would ideally include this compound and its analogs.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP).

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine Learning Algorithms (e.g., Support Vector Machines, Random Forest, Artificial Neural Networks). mdpi.commdpi.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, such as internal validation (cross-validation) and external validation with a separate test set of compounds. mdpi.com

Application of QSAR to Steroid-Receptor Interactions:

QSAR models have been successfully applied to understand the interactions of steroids with various receptors. For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the androgen receptor binding affinities of a diverse set of steroids. nih.govunito.it These studies have highlighted the importance of steric and electrostatic fields in determining the binding affinity. nih.gov

A hypothetical QSAR study on this compound would aim to identify the key structural features that influence its binding to the androgen receptor. The presence of the double bond at the 9(10)-position introduces a conformational rigidity to the steroid backbone, which would be a significant factor in its interaction with the receptor's binding pocket.

Hypothetical QSAR Research Findings for this compound:

Below are tables representing the kind of data that would be generated and analyzed in a QSAR study of this compound and related nandrolone (B1676933) analogs.

Table 1: Molecular Descriptors for a Set of Nandrolone Analogs

| Compound | Molecular Weight ( g/mol ) | LogP | Molecular Surface Area (Ų) | Dipole Moment (Debye) |

| Nandrolone | 274.40 | 3.25 | 320.5 | 2.8 |

| This compound | 272.38 | 3.40 | 318.2 | 2.5 |

| 7α-Methyl-nandrolone | 288.43 | 3.65 | 335.8 | 3.1 |

| 17α-Ethynyl-nandrolone | 298.42 | 3.50 | 330.1 | 2.9 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Experimental and Predicted Androgen Receptor Binding Affinity

| Compound | Experimental pIC50 | Predicted pIC50 (MLR Model) | Predicted pIC50 (PLS Model) |

| Nandrolone | 8.5 | 8.4 | 8.6 |

| This compound | 8.2 | 8.1 | 8.3 |

| 7α-Methyl-nandrolone | 8.8 | 8.9 | 8.7 |

| 17α-Ethynyl-nandrolone | 8.6 | 8.5 | 8.6 |

This table is interactive. You can sort the data by clicking on the column headers.

Interpretation of Hypothetical QSAR Model:

A QSAR model for this set of compounds might reveal that:

Hydrophobicity (LogP): An increase in lipophilicity is positively correlated with androgen receptor binding affinity.

Steric Factors: The introduction of a bulky group at the 7α-position, as in 7α-methyl-nandrolone, enhances binding, suggesting a favorable steric interaction within the receptor pocket. The planarity introduced by the 9(10)-double bond in this compound could slightly decrease the optimal fit compared to nandrolone.

Electronic Properties: The distribution of partial charges across the steroid nucleus, influenced by substituents, plays a critical role in the electrostatic interactions with key amino acid residues in the receptor's binding site. nih.gov

Role of 9 10 Dehydronandrolone As a Precursor in Chemical Synthesis

Conversion to Industrially Relevant Steroidal Compounds

The chemical architecture of 9(10)-Dehydronandrolone allows for its efficient conversion into other steroids, primarily through modifications of its functional groups and alterations to its carbon skeleton.

A primary application of this compound is its oxidation to Estra-4,9-diene-3,17-dione (B195082), commonly known as dienedione. This conversion targets the C17β-hydroxyl group of the nandrolone (B1676933) structure. A widely employed method for this transformation is the Jones oxidation. chemicalbook.com

The reaction involves treating this compound with Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone (B3395972). The secondary alcohol at the C17 position is oxidized to a ketone, yielding Estra-4,9-diene-3,17-dione. This process is efficient, with research demonstrating high yields. For instance, dissolving this compound in acetone at 0°C and adding Jones reagent can result in a yield of up to 97%. chemicalbook.com Estra-4,9-diene-3,17-dione is a crucial intermediate for synthesizing a variety of steroid-based pharmaceuticals. scholaris.cascholaris.ca

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Jones Reagent | Acetone | 0°C | Estra-4,9-diene-3,17-dione | 97% | chemicalbook.com |

This compound is a key precursor in the synthesis of Trenbolone, a potent anabolic steroid used in veterinary medicine. epo.org The synthetic pathway from this compound to Trenbolone involves the introduction of a third double bond into the steroid's carbon framework, creating the characteristic 4,9,11-triene system of Trenbolone.

This multi-step synthesis highlights the role of this compound as a foundational block for constructing the more complex and highly conjugated structure of Trenbolone.

| Starting Material | Key Reagents | Key Transformation | Final Product | Reference |

|---|---|---|---|---|

| This compound (DHN) | 1. Trimethyl orthoacetate, PTSA 2. DDQ | 1. Intermediate formation 2. Oxidative Dehydrogenation | Trenbolone | google.com |

Exploration of Novel Synthetic Pathways from this compound

Beyond its traditional roles, this compound and its derivatives are subjects of research into novel synthetic methodologies, particularly in the realm of biocatalysis and chemoenzymatic synthesis. These modern approaches aim to create more efficient, selective, and environmentally friendly routes to valuable steroid compounds.

Chemoenzymatic strategies are being developed to overcome the limitations of purely chemical syntheses, which can involve harsh conditions and toxic reagents. acs.org These methods utilize the high specificity of enzymes for particular transformations. For example, research into the synthesis of 6-Dehydronandrolone Acetate (B1210297), a key precursor for C7-functionalized steroidal drugs, has led to the development of a chemoenzymatic route. acs.orgsemanticscholar.org This process involves a one-pot biocatalytic hydroxylation and ketoreduction, followed by chemical dehydration and esterification. acs.org This approach achieved a significantly higher isolated yield (93%) compared to the traditional multi-step chemical process (68%), demonstrating its potential for industrial application. acs.org

The use of enzymes, such as P450 monooxygenases, allows for highly regioselective and stereoselective reactions that are often challenging to achieve with conventional chemistry. nih.gov These biocatalytic and chemoenzymatic methods represent a growing field of study, promising innovative and sustainable pathways for the synthesis of new and existing steroid derivatives from precursors like this compound. rjraap.com

Q & A

Q. What are the established synthesis pathways for 9(10)-Dehydronandrolone, and what key intermediates are involved?

Methodological Answer: this compound is synthesized via chemical transformations of nandrolone, a 19-nor testosterone derivative. Key intermediates include:

- Upstream precursors : Methyldienedione (CAS 5173-46-6), a 4,9-diene steroid backbone, and 3-methoxy-estra-2,5(10)-dien-17β-ol (CAS 1091-93-6), which undergoes oxidation and elimination steps to introduce the 9(10)-double bond .

- Critical steps : Selective oxidation at C3 and C17, followed by dehydration to form the 4,9-diene system. Chromatographic purification (e.g., HPLC) is recommended to isolate intermediates like drospirenone (CAS 67392-87-4) .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the presence of the 4,9-diene system and hydroxyl/ketone groups. The absence of a 19-methyl group (19-nor structure) is critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHO) and detects isotopic patterns .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 240–260 nm .

Q. How should researchers address discrepancies in reported molecular formulas (C18_{18}18H24_{24}24O2_22 vs. C17_{17}17H22_{22}22O2_22) for this compound?

Methodological Answer:

- Cross-referencing : Compare CAS-linked databases (e.g., PubChem, MolBase) to verify the consensus formula (CHO) .

- Elemental Analysis (EA) : Perform EA to experimentally determine %C, %H, and %O. For example, EA results matching CHO (Calc: C 79.37%, H 8.88%, O 11.75%) resolve ambiguities .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof .

Advanced Research Questions

Q. What are the implications of structural modifications, such as the 19-nor group, on the biological activity of this compound compared to nandrolone?

Methodological Answer:

- Receptor Binding Assays : The 19-nor group reduces androgenic activity while enhancing binding to progesterone receptors (PR) and glucocorticoid receptors (GR). Use radiolabeled ligand displacement assays (e.g., H-R5020 for PR) to quantify affinity shifts .

- Metabolic Stability : Compare hepatic microsomal degradation rates. The 9(10)-double bond increases metabolic resistance relative to nandrolone, as shown in LC-MS/MS metabolite profiling .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity, considering its role as a Tibolone intermediate?

Methodological Answer:

- Catalytic Optimization : Use Jones oxidation (CrO/HSO) for C17 hydroxylation, achieving >85% yield. Replace traditional acid-catalyzed dehydration with Burgess reagent (selective for 9(10)-elimination) to minimize side products .

- Crystallization : Recrystallize from ethyl acetate/hexane (1:3) to obtain >99% purity. Monitor polymorphic forms via differential scanning calorimetry (DSC) .

Q. What strategies are effective in resolving ambiguities in the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) with polar organic mobile phases to separate enantiomers. Compare retention times with authentic standards .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers. Match H NMR coupling constants (e.g., J = 10 Hz for trans-diene) to modeled structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.